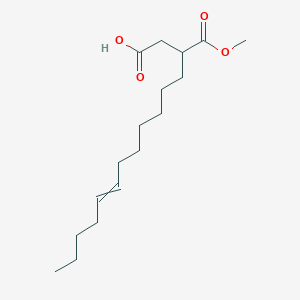
Butanedioic acid, dodecenyl-, monomethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, dodecenyl-, monomethyl ester is an organic compound with the molecular formula C17H30O4. It is an ester derived from butanedioic acid (succinic acid) and dodecenyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, dodecenyl-, monomethyl ester can be synthesized through the esterification reaction between butanedioic acid and dodecenyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated and stirred continuously to ensure complete reaction. The ester product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
Butanedioic acid, dodecenyl-, monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and dodecenyl alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and dodecenyl alcohol.
Reduction: Butanedioic acid and dodecenyl alcohol.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学的研究の応用
Butanedioic acid, dodecenyl-, monomethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of butanedioic acid, dodecenyl-, monomethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release butanedioic acid and dodecenyl alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Butanedioic acid, monomethyl ester:
Butanedioic acid, dimethyl ester:
Butanedioic acid, ethyl methyl ester: An ester derived from butanedioic acid, methanol, and ethanol.
Uniqueness
Butanedioic acid, dodecenyl-, monomethyl ester is unique due to its longer carbon chain (dodecenyl group), which imparts different physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications in industry and research.
特性
CAS番号 |
64129-91-5 |
|---|---|
分子式 |
C17H30O4 |
分子量 |
298.4 g/mol |
IUPAC名 |
3-methoxycarbonylpentadec-10-enoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(14-16(18)19)17(20)21-2/h6-7,15H,3-5,8-14H2,1-2H3,(H,18,19) |
InChIキー |
VSPIKCBVTKGIEO-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCC(CC(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


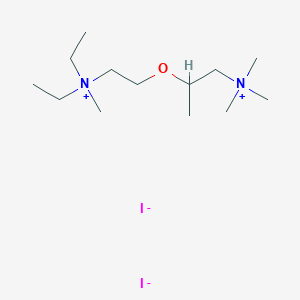
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
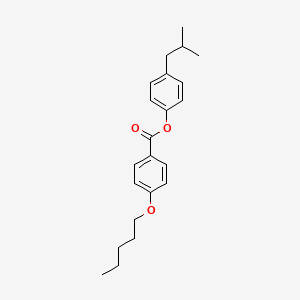

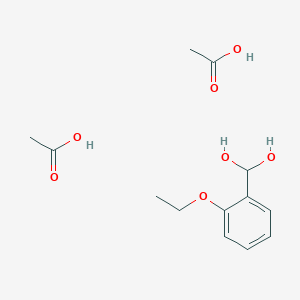

![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
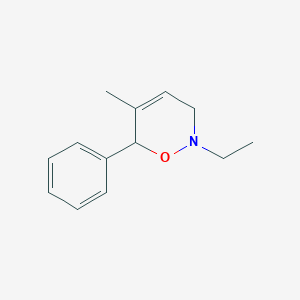
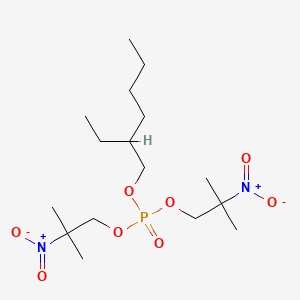
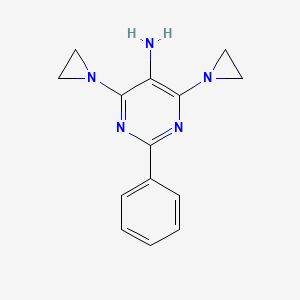
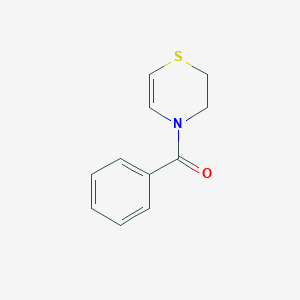
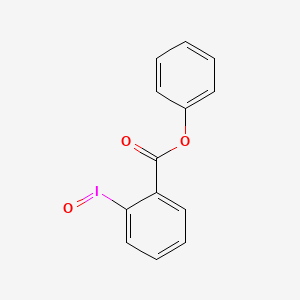
![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)
